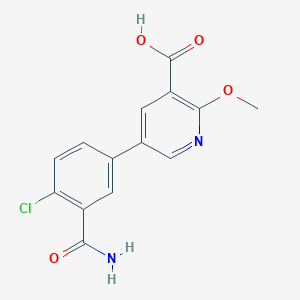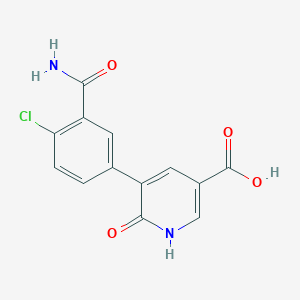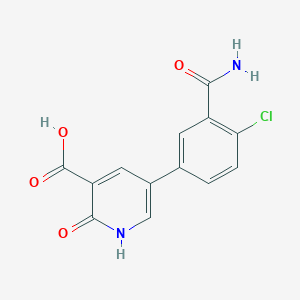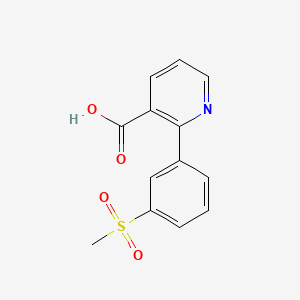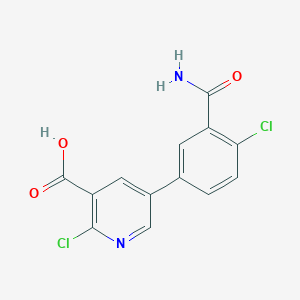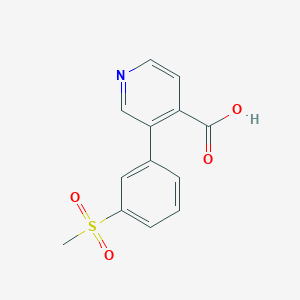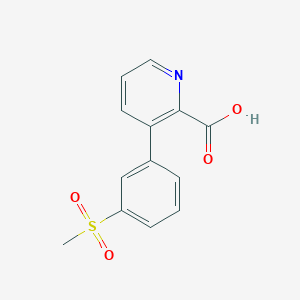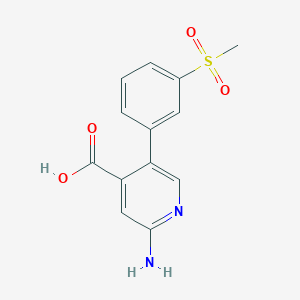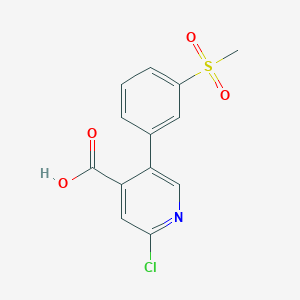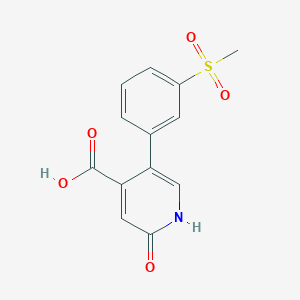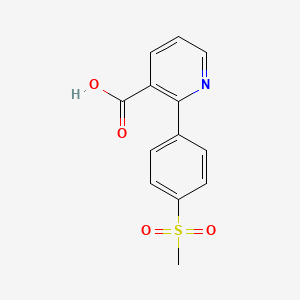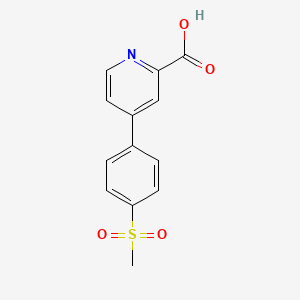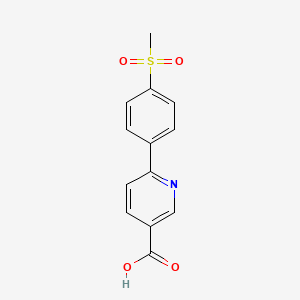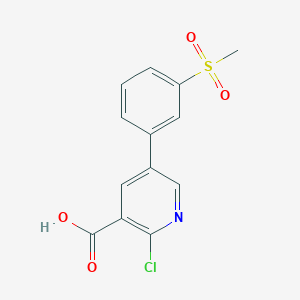
2-Chloro-5-(3-methylsulfonylphenyl)nicotinic acid, 95%
Übersicht
Beschreibung
2-Chloro-5-(3-methylsulfonylphenyl)nicotinic acid, 95% (2C5MPA) is an organic compound composed of a chloro-substituted nicotinic acid, a methylsulfonylphenyl group, and a chlorine atom. 2C5MPA is a potent inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter. This compound has been studied extensively for its potential applications in the fields of medicine and biochemistry.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3-methylsulfonylphenyl)nicotinic acid, 95% has been studied extensively for its potential applications in the fields of medicine and biochemistry. In particular, it has been studied as a potential therapeutic agent for the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. Additionally, it has been studied as a potential antifungal agent and as an inhibitor of certain cancer cells.
Wirkmechanismus
2-Chloro-5-(3-methylsulfonylphenyl)nicotinic acid, 95% works by inhibiting the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter. By inhibiting the activity of AChE, 2-Chloro-5-(3-methylsulfonylphenyl)nicotinic acid, 95% increases the amount of acetylcholine in the brain, which may improve cognitive function and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects
2-Chloro-5-(3-methylsulfonylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function and reduce the symptoms of neurological disorders. Additionally, it has been shown to inhibit the growth of certain cancer cells and to possess antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(3-methylsulfonylphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is a potent inhibitor of AChE, which makes it useful for studying the effects of acetylcholine on the brain. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound and can be toxic in high doses.
Zukünftige Richtungen
There are a number of potential future directions for the study of 2-Chloro-5-(3-methylsulfonylphenyl)nicotinic acid, 95%. These include further studies on its potential therapeutic applications for the treatment of neurological disorders, its potential as an antifungal agent, and its potential to inhibit the growth of certain cancer cells. Additionally, further research could be done to explore its potential as a diagnostic tool for the detection of Alzheimer’s disease and other neurological disorders. Finally, further research could be done to determine the optimal dose and administration route for therapeutic applications.
Synthesemethoden
2-Chloro-5-(3-methylsulfonylphenyl)nicotinic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of chloro-substituted nicotinic acid and methylsulfonylphenyl group. This reaction is typically carried out in an aqueous solution at elevated temperatures and yields 2-Chloro-5-(3-methylsulfonylphenyl)nicotinic acid, 95% as the product. The second step involves the addition of chlorine to the product, which is typically done in an organic solvent.
Eigenschaften
IUPAC Name |
2-chloro-5-(3-methylsulfonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4S/c1-20(18,19)10-4-2-3-8(5-10)9-6-11(13(16)17)12(14)15-7-9/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUMNIUDRUATKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688183 | |
| Record name | 2-Chloro-5-[3-(methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262004-77-2 | |
| Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-[3-(methylsulfonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262004-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-[3-(methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



